3-Fluoro-4-iodopyridine-2-carbonitrile
Overview
Description
3-Fluoro-4-iodopyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H2FIN2 and its molecular weight is 248 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Fluoro-4-iodopyridine-2-carbonitrile is instrumental in the synthesis of heterocyclic compounds, which are crucial in drug discovery and materials science. It has been utilized as a starting material in the creation of tetraazidopyridine-4-carbonitrile, a compound with potential applications in energetic materials. Spectral methods and X-ray structural analysis have been employed to study its structure, showcasing the compound's utility in developing novel materials with significant energetic properties (Chapyshev et al., 2017).
Palladium-Catalyzed Aminations
The selective C-N cross-coupling reactions of this compound with aromatic amines under microwave conditions highlight its importance in organic synthesis. This approach, facilitated by palladium catalysis, enables the efficient and selective functionalization of the pyridine ring, opening avenues for the development of complex organic molecules with potential pharmaceutical applications (Koley et al., 2010).
Development of Fluorescent Probes
Research into the development of fluorescent probes for visual sensing of metal ions has also seen the application of pyridine derivatives. The specific structural modifications enabled by the functional groups of this compound facilitate the creation of compounds that can selectively interact with metal ions, showcasing its potential in the development of diagnostic tools and sensors (Ajayaghosh et al., 2005).
Novel Synthetic Pathways
The compound's reactivity has been leveraged in exploring new synthetic pathways, including the facile synthesis of 3-aminomethyl-3-fluoropiperidines, indicating its role in generating building blocks for medicinal chemistry. Such synthetic routes underscore the compound's versatility in creating structurally diverse molecules that could serve as potential drug candidates or functional materials (Van Hende et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-4-iodopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBCNDXLHUIEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610569 | |
Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-35-7 | |
Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-iodopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.